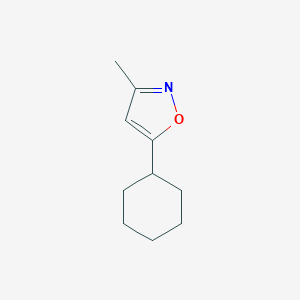![molecular formula C11H16O3 B033774 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester CAS No. 82428-30-6](/img/structure/B33774.png)
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
説明
This compound, also known as 3,4-Epoxyhexyl methacrylate, is a chemical substance that has been subject to reporting for significant new uses . It is also known by its CAS number 82428-30-6 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.24 . It has a density of 1.079 , a boiling point of 275°C , and a flash point of 110°C . The vapor pressure is 19-89hPa at 20-50°C .科学的研究の応用
Interpenetrating Polymer Networks (IPNs)
This compound is used in the production of Interpenetrating Polymer Networks (IPNs) . IPNs are two or more chemically different networks which are at least partially interlaced on a polymer scale . They can be formed simultaneously or sequentially .
Sound and Vibration Damping Materials
IPNs have applications as sound- and vibration-damping materials over a broad temperature and frequency range . The glass transition in these materials is relatively broad and leads to materials that can absorb energy .
Impact Resistant Materials
IPNs are also used in the production of impact resistant materials . These materials are designed to withstand high impact forces, making them suitable for use in a variety of applications.
Membranes and Ion-Exchange Resins
IPNs can be used to create membranes and ion-exchange resins . These materials are often used in filtration systems and water treatment processes.
Coatings and Encapsulants
The compound is used in the production of coatings and encapsulants . These materials are used to protect and preserve a wide range of products, from electronics to food items.
Biomedical Applications
In the biomedical field, IPNs are used as bearers of medicines . They can be designed to release drugs at a controlled rate, improving the effectiveness of treatments.
Hydrogels
IPNs can also be used to create hydrogels . These water-absorbent materials have a wide range of applications, from wound dressings to contact lenses.
Materials for Optics
Finally, IPNs have applications in the field of optics . They can be used to create materials with specific optical properties, such as lenses and optical fibers.
Safety and Hazards
This compound is subject to reporting for significant new uses, including protection in the workplace . It is recommended to avoid inhalation, ingestion, or skin contact, and appropriate protective gloves, glasses, and masks should be worn when handling it . If contact occurs, it should be washed off immediately with plenty of water, and medical assistance should be sought if necessary .
作用機序
Mode of Action
3,4-Epoxycyclohexylmethyl methacrylate is a type of methacrylate, which is a compound that can undergo polymerization. This process involves the methacrylate molecules reacting with each other to form long chains or networks, creating a polymer . The presence of the epoxide group (a three-membered ring consisting of two carbons and an oxygen) allows for further reactions to occur, potentially leading to cross-linking between polymer chains .
Result of Action
The primary result of the action of 3,4-epoxycyclohexylmethyl methacrylate is the formation of polymers. These polymers can be used in a variety of applications, including coatings, adhesives, and sealants . The exact molecular and cellular effects would depend on the specific application and the other compounds present.
Action Environment
The action of 3,4-epoxycyclohexylmethyl methacrylate can be influenced by various environmental factors. For instance, the rate of polymerization can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of other substances, such as initiators or catalysts, can also significantly impact the polymerization process .
特性
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-7(2)11(12)13-6-8-3-4-9-10(5-8)14-9/h8-10H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIUODUDSPAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128703-08-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128703-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701002678 | |
| Record name | (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
82428-30-6 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82428-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxabicyclo[4.1.0]hept-3-ylmethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


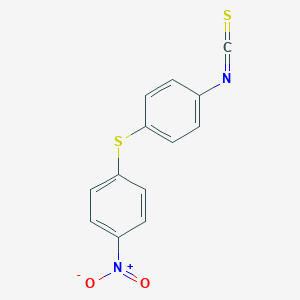
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)

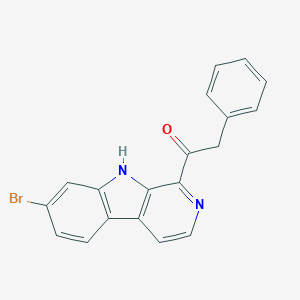
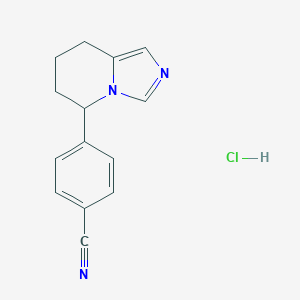
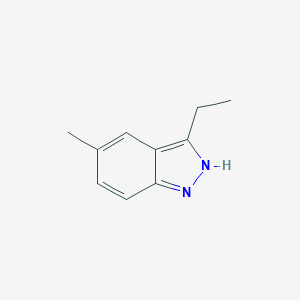
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
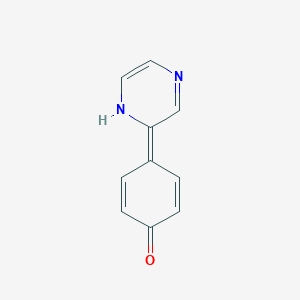
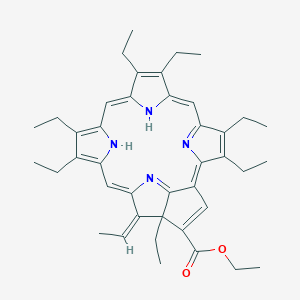
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
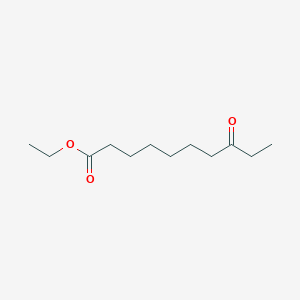
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
